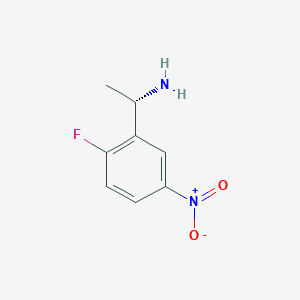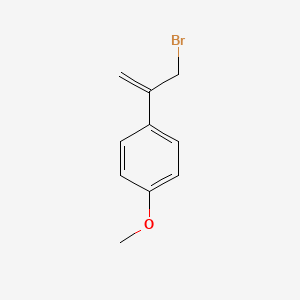
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene is an organic compound characterized by a brominated propene group attached to a methoxy-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzene followed by a Heck reaction with 3-bromopropene. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like triethylamine. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, at elevated temperatures (around 100-120°C) to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, palladium on carbon catalyst, solvents (e.g., ethanol).
Major Products:
Substitution: Corresponding substituted derivatives (e.g., 1-(3-aminoprop-1-en-2-yl)-4-methoxybenzene).
Oxidation: Epoxides, aldehydes.
Reduction: Saturated derivatives (e.g., 1-(3-bromopropyl)-4-methoxybenzene).
Aplicaciones Científicas De Investigación
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the double bond or the methoxy group can be targeted by oxidizing agents, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene can be compared to other brominated aromatic compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the propene group, making it less reactive in certain types of reactions.
1-(3-Bromoprop-1-en-2-yl)benzene: Lacks the methoxy group, which can influence its reactivity and solubility.
The presence of both the bromine and methoxy groups in this compound makes it a versatile compound with unique reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1-(3-bromoprop-1-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |
Clave InChI |
WALHALINXCYLOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)
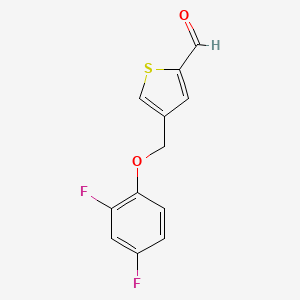
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)
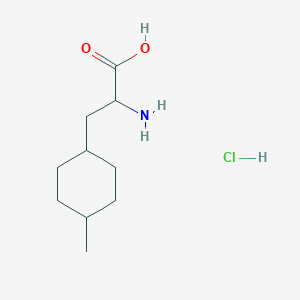
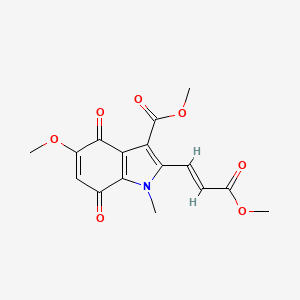
![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)
